molecular formula C8H7N3S2 B8079966 5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol

5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol

Cat. No. B8079966
M. Wt: 209.3 g/mol
InChI Key: PUOUYZSOZBSKDE-UHFFFAOYSA-N
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Description

5-Cyclopropylthiazolo[4,5-d]pyrimidine-2-thiol is a chemical compound with the molecular formula C8H7N3S2 and a molecular weight of 209.29 . It belongs to the class of heterocyclic compounds known as pyrimidines, which are aromatic and contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . These compounds are known to exhibit a range of pharmacological effects, including antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, such as this compound, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring fused with a thiazole ring, with a cyclopropyl group attached to the thiazole ring . The presence of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

properties

IUPAC Name

5-cyclopropyl-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S2/c12-8-11-7-5(13-8)3-9-6(10-7)4-1-2-4/h3-4H,1-2H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOUYZSOZBSKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3C(=N2)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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